molecular formula C20H18N2O4 B10774084 alpha3IA

alpha3IA

Cat. No.: B10774084
M. Wt: 350.4 g/mol
InChI Key: LENMNEQXCQXJHV-UHFFFAOYSA-N
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Description

Alpha3IA, also known as 6-(4-pyridyl)-5-(4-methoxyphenyl)-3-carbomethoxy-1-methyl-1H-pyridin-2-one, is a pyridone compound with a high binding and functional affinity for GABA(A) receptors containing the alpha3 subunit. It is an inverse agonist, meaning it binds to the same receptor as an agonist but induces the opposite pharmacological response. This compound has been studied for its anxiogenic properties, which means it can induce anxiety .

Preparation Methods

Alpha3IA can be synthesized through a series of chemical reactions involving pyridone derivatives. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Alpha3IA undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Alpha3IA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: this compound is used as a model compound to study the binding and functional properties of GABA(A) receptors. It helps researchers understand the structure-activity relationships of inverse agonists.

    Biology: In biological research, this compound is used to investigate the role of GABA(A) receptors in various physiological and pathological processes, including anxiety and stress responses.

    Medicine: this compound has potential therapeutic applications in the treatment of anxiety disorders.

Mechanism of Action

Alpha3IA exerts its effects by binding to GABA(A) receptors containing the alpha3 subunit. As an inverse agonist, it induces a conformational change in the receptor that reduces its activity, leading to anxiogenic effects. The molecular targets of this compound include the alpha3 subunit of GABA(A) receptors, which are primarily located in the central nervous system. The pathways involved in its mechanism of action include the modulation of GABAergic neurotransmission, which plays a key role in regulating anxiety and stress responses .

Comparison with Similar Compounds

Alpha3IA is unique in its high selectivity and inverse agonist efficacy for GABA(A) receptors containing the alpha3 subunit. Similar compounds include:

    Alpha1IA: An inverse agonist selective for the alpha1 subunit of GABA(A) receptors.

    Alpha2IA: An inverse agonist selective for the alpha2 subunit of GABA(A) receptors.

    Alpha5IA: An inverse agonist selective for the alpha5 subunit of GABA(A) receptors.

Compared to these compounds, this compound has a higher binding affinity and functional selectivity for the alpha3 subunit, making it a valuable tool for studying the specific roles of this receptor subtype in anxiety and other neurological processes .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-1-methyl-2-oxo-6-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C20H18N2O4/c1-22-18(14-8-10-21-11-9-14)16(12-17(19(22)23)20(24)26-3)13-4-6-15(25-2)7-5-13/h4-12H,1-3H3

InChI Key

LENMNEQXCQXJHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=C(C1=O)C(=O)OC)C2=CC=C(C=C2)OC)C3=CC=NC=C3

Origin of Product

United States

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